1,3-Diarachidin
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Overview
Description
This compound is a type of glycerolipid and is found in various natural sources, including enzymatically randomized pig lard . It is primarily used in biochemical research and has applications in lipid biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diarachidin can be synthesized through the esterification of glycerol with arachidic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced through enzymatic interesterification. This method involves the use of lipases to catalyze the exchange of fatty acids between triglycerides and glycerol. The process is carried out under controlled temperature and pH conditions to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diarachidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacylglycerol peroxides.
Reduction: Reduction reactions can convert this compound to monoacylglycerols.
Substitution: The ester bonds in this compound can be hydrolyzed to form free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis reactions typically involve the use of water or aqueous acids/bases under reflux conditions.
Major Products Formed
Oxidation: Diacylglycerol peroxides.
Reduction: Monoacylglycerols.
Substitution: Free fatty acids and glycerol.
Scientific Research Applications
1,3-Diarachidin has several scientific research applications, including:
Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Studied for its potential effects on lipid-related disorders and diseases.
Industry: Utilized in the formulation of lipid-based products and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 1,3-Diarachidin involves its interaction with lipid metabolic pathways. The compound is incorporated into cellular membranes and can influence membrane fluidity and function. It also serves as a substrate for lipases, which catalyze its hydrolysis to release arachidic acid and glycerol. These products can then participate in various biochemical processes, including energy production and signaling .
Comparison with Similar Compounds
1,3-Diarachidin is similar to other diacylglycerols, such as:
1,2-Diarachidin: Contains arachidic acid at the sn-1 and sn-2 positions.
1,3-Dipalmitin: Contains palmitic acid at the sn-1 and sn-3 positions.
1,3-Dioleoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions.
Uniqueness
This compound is unique due to its specific fatty acid composition and positional isomerism. The presence of arachidic acid at the sn-1 and sn-3 positions imparts distinct physical and chemical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
(2-hydroxy-3-icosanoyloxypropyl) icosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKBHKRXKVKGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | DG(20:0/0:0/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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